molecular formula C9H12N6 B4326919 4-amino-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile

4-amino-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile

Cat. No. B4326919
M. Wt: 204.23 g/mol
InChI Key: VHVXZHBSWTWEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its diverse applications. This compound is also known as APTC and has been extensively studied for its potential use in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 4-amino-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile is not fully understood. However, it is believed that APTC works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, cancer cell growth, and microbial growth.
Biochemical and Physiological Effects:
4-amino-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile has been shown to have a variety of biochemical and physiological effects. APTC has been found to reduce the production of inflammatory cytokines, inhibit cancer cell growth, and inhibit microbial growth. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-amino-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile in lab experiments is its versatility. APTC has been shown to have a variety of biological activities, making it useful in a wide range of experiments. However, one of the main limitations of using APTC is its potential toxicity. It is important to use caution when handling this compound and to take appropriate safety precautions.

Future Directions

There are many potential future directions for the study of 4-amino-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile. One area of research that has received significant attention is the development of new drugs and therapies based on APTC. Researchers are also studying the potential use of APTC in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, there is ongoing research into the mechanism of action of APTC and its potential use in the treatment of various diseases and conditions.
In conclusion, 4-amino-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile is a versatile compound with a wide range of potential applications in scientific research. Its anti-inflammatory, anti-cancer, and antimicrobial properties make it a promising candidate for the development of new drugs and therapies. However, caution must be taken when handling this compound due to its potential toxicity. Ongoing research into the mechanism of action and potential applications of APTC will continue to shed light on its potential uses in the future.

Scientific Research Applications

4-amino-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile has been extensively studied for its potential use in the development of new drugs and therapies. APTC has been found to have anti-inflammatory, anti-cancer, and antimicrobial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

4-amino-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c10-6-7-12-8(11)14-9(13-7)15-4-2-1-3-5-15/h1-5H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVXZHBSWTWEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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